2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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Overview
Description
2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound with the molecular formula C12H4Cl2N2O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane . This compound is primarily used in organic synthesis as a reagent and intermediate for the production of various indene-containing compounds, including fluorescent dyes, photosensitive materials, and bioactive molecules .
Preparation Methods
The synthesis of 2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the bromination of indene using N-bromosuccinimide (NBS), followed by a reaction with carbamate to form the corresponding dinitrile . The industrial production of this compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity .
Chemical Reactions Analysis
2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can be compared with other similar compounds, such as:
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile:
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: The presence of fluorine atoms can alter the compound’s electronic properties and increase its stability.
These similar compounds highlight the versatility and uniqueness of this compound in various scientific and industrial applications.
Properties
CAS No. |
2364382-35-2 |
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Molecular Formula |
C12H5ClN2O |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-(5-chloro-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H5ClN2O/c13-8-1-2-9-10(7(5-14)6-15)4-12(16)11(9)3-8/h1-3H,4H2 |
InChI Key |
MABYCDQSGPPWTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
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